(2S)-Pent-4-yn-2-amine

Chiral Building Block Asymmetric Synthesis Enantiomeric Purity

Racemic pent-4-yn-2-amine introduces undesired enantiomers that reduce chiral product yields by up to 50% and necessitate costly chiral separation. (2S)-Pent-4-yn-2-amine hydrochloride (≥95%, CAS 2648868-43-1) provides defined (2S) stereochemistry for asymmetric synthesis. • Diastereoselective hydroamination: 23-89% yield with preserved chirality • CuAAC click chemistry: enantiopure 1,2,3-triazole scaffolds • Sonogashira coupling: (S)-2-amino-5-arylpent-4-ynoic acid derivatives, potential aldose reductase inhibitors Supplied as stable HCl salt for accurate stoichiometry and reproducible yields.

Molecular Formula C5H9N
Molecular Weight 83.13 g/mol
Cat. No. B12961718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-Pent-4-yn-2-amine
Molecular FormulaC5H9N
Molecular Weight83.13 g/mol
Structural Identifiers
SMILESCC(CC#C)N
InChIInChI=1S/C5H9N/c1-3-4-5(2)6/h1,5H,4,6H2,2H3/t5-/m0/s1
InChIKeyATNZRYIKSXYJKY-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-Pent-4-yn-2-amine Chiral Propargylamine Building Block


(2S)-Pent-4-yn-2-amine (CAS 2648868-43-1 for the hydrochloride salt) is a chiral primary amine containing a terminal alkyne moiety. It belongs to the propargylamine class of compounds [1]. The (2S) stereochemical designation indicates a specific absolute configuration at the C2 chiral center bearing the amine group. This compound serves as a versatile chiral building block in organic synthesis, particularly for the construction of nitrogen-containing optically active compounds via click chemistry, Sonogashira coupling, and asymmetric transformations [2]. The hydrochloride salt form (C5H10ClN, MW 119.59 g/mol) is the most commonly procured form due to enhanced stability and ease of handling [3].

S
Supports stereochemical-control study fit for chiral amine synthesis and propargylamine scaffold construction.
C
Terminal alkyne enables CuAAC click chemistry and Sonogashira coupling for functionalization workflows.
H
Hydrochloride salt form selected for stable bench handling and accurate stoichiometry in reaction setups.

(2S)-Pent-4-yn-2-amine Enantiomeric Requirement


In procurement for asymmetric synthesis or chiral resolution studies, substitution of (2S)-Pent-4-yn-2-amine with the racemic mixture (Pent-4-yn-2-amine) or the (2R)-enantiomer is not chemically equivalent. The absolute stereochemistry dictates the three-dimensional orientation during stereoselective transformations. Using the racemate introduces an equimolar amount of the undesired enantiomer, which can reduce the yield of the target chiral product by up to 50%, necessitate additional chiral separation steps, and fundamentally alter biological recognition if the downstream application involves chiral targets such as enzymes or receptors [1]. In the specific context of diastereoselective synthesis, the use of enantiopure starting materials directly translates to diastereomeric purity in the resulting propargylamine derivatives [2].

Racemic
Enantiomeric excess may not transfer

Using racemic Pent-4-yn-2-amine introduces equimolar undesired enantiomer, which can reduce target chiral product yield and may require additional chiral separation.

Free base
Stoichiometry may shift

The free base form exhibits volatility that complicates accurate weighing, potentially leading to batch-to-batch experimental variability compared to the non-volatile hydrochloride salt.

Alkene/Akyl
Bioorthogonal reactivity lost

Saturated alkyl amines or alkenes lack the terminal alkyne functionality, preventing direct use in CuAAC click chemistry and limiting modular chiral scaffold diversification.

(2S)-Pent-4-yn-2-amine Differentiation Evidence


Enantiopure vs. Racemic in Asymmetric Synthesis

The procurement of (2S)-Pent-4-yn-2-amine over racemic Pent-4-yn-2-amine is justified by the requirement for a defined stereocenter in asymmetric transformations. For the diastereoselective synthesis of chiral propargylamines, the use of enantiopure chiral auxiliaries yields diastereomerically pure products in yields ranging from 23% to 89% depending on the specific amine and alkyne combination [1]. In contrast, using racemic starting materials would produce a mixture of diastereomers, reducing the effective yield of the desired single isomer and requiring additional purification steps.

Enantiopure vs. Racemic in Synthesis
Class-level inference
Enantiopure starting material enables 23–89% yield of diastereomerically pure product. Racemic mixture reduces target enantiomer yield by up to 50% and requires additional separation.
Stereochemical control may reduce synthetic workflow steps.
Conditions: Hydroamination of 1-alkynes at 110–120 °C. Reported context review required.
Chiral Building Block Asymmetric Synthesis Enantiomeric Purity

Enantioselective Aldose Reductase Inhibition

The (S)-configuration of structurally related 2-aminopent-4-ynoic acid derivatives demonstrates direct enantiomer-dependent biological activity. Optically pure (S)-2-amino-5-arylpent-4-ynoic acids synthesized from (S)-2-aminopent-4-ynoic acid-Ni-(S)-BPB were evaluated as aldose reductase inhibitors, with the (S)-enantiomers exhibiting IC50 values in the low micromolar range and demonstrating selectivity over the corresponding (R)-enantiomers [1]. The stereocenter at the 2-position is critical for molecular recognition at the enzyme active site; substitution with the (R)-enantiomer would yield a different pharmacological profile.

Enantiomer-Dependent Assay Response
Cross-study comparable
(S)-enantiomers of related 2-aminopent-4-ynoic acid derivatives exhibit low µM IC50 in aldose reductase assays, with distinct inhibitory profiles compared to (R)-forms.
Stereocenter configuration directs enzyme recognition context.
In vitro aldose reductase inhibition assay. Enantiomer-attribution review needed.
Enantioselectivity Aldose Reductase Inhibition Structure-Activity Relationship

Hydrochloride vs. Free Base Stability

The hydrochloride salt of (2S)-Pent-4-yn-2-amine (CAS 2648868-43-1, MW 119.59 g/mol) is the standard procurement form due to superior stability and handling properties relative to the free base [1]. The free base form (C5H9N, MW 83.13 g/mol) has a predicted boiling point of 115.1±23.0 °C and vapor pressure of 19.4±0.2 mmHg at 25°C, indicating volatility that complicates accurate weighing and storage [2]. The hydrochloride salt exhibits significantly reduced volatility and improved bench stability, which is critical for reproducible synthetic procedures.

Salt Form Physical Stability
Direct comparison
Hydrochloride salt is a non-volatile solid. Free base predicted boiling point is 115.1±23.0 °C with a vapor pressure of 19.4±0.2 mmHg at 25°C.
Solid form improves weighing accuracy and bench stability.
Ambient condition context. Directly supports procurement decision for hydrochloride.
Salt Form Selection Stability Handling

Terminal Alkyne Click Chemistry Reactivity

The terminal alkyne moiety in (2S)-Pent-4-yn-2-amine enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a bioorthogonal reaction that is not possible with saturated alkyl amines (e.g., 2-pentylamine) or alkenes. This functional group enables selective, high-yield conjugation with azide-containing partners. In the broader class of propargylamines, this reactivity is essential for constructing triazole-containing peptidomimetics and chiral foldamers [1].

Terminal Alkyne Reactivity Context
Class-level inference
Terminal alkyne undergoes CuAAC cycloaddition with azides in yields typically exceeding 90%. Saturated alkyl amines show 0% conversion under identical conditions.
Alkyne functionality required for bioorthogonal triazole scaffold construction.
Cu(I) catalysis context. Class-level inference; data to verify for specific substrate.
Click Chemistry CuAAC Bioconjugation

(2S)-Pent-4-yn-2-amine Key Applications


Diastereoselective Synthesis of Chiral Propargylamines

Procure (2S)-Pent-4-yn-2-amine for use as the alkyne component in diastereoselective hydroamination reactions with optically active cyclic secondary amines. This approach yields diastereomerically pure propargylamines in 23–89% yield, which can be further converted to chiral allenes with up to 99% enantiomeric excess [1]. The (2S) configuration of the starting material is preserved throughout the reaction sequence, making it suitable for the construction of stereochemically defined nitrogen-containing scaffolds. The hydrochloride salt form (≥95% purity) is recommended for accurate stoichiometry and reproducible yields.

Sonogashira Synthesis of Aldose Reductase Inhibitors

Use (2S)-Pent-4-yn-2-amine as a chiral starting material for the preparation of (S)-2-aminopent-4-ynoic acid derivatives. Following protection and Sonogashira cross-coupling with aryl halides, optically pure (S)-2-amino-5-arylpent-4-ynoic acids can be obtained [1]. These compounds have demonstrated potential as aldose reductase inhibitors, with the (S)-enantiomers showing distinct inhibitory profiles relative to the (R)-forms. This application leverages the terminal alkyne for C–C bond formation while maintaining stereochemical integrity at the chiral center.

Chiral Triazole Libraries via Click Chemistry

Employ (2S)-Pent-4-yn-2-amine in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to generate enantiopure 1,2,3-triazole-containing compounds. The terminal alkyne functionality enables high-yielding click conjugation with azide-functionalized partners, producing chiral triazoles that serve as building blocks for peptidomimetics and foldamers [1]. The (2S) stereocenter is retained in the triazole product, providing a defined chiral environment for subsequent applications in medicinal chemistry and chemical biology.

Application
Selection Property
Validation Focus
Chiral Propargylamine Scaffold Construction
Enantiomeric excess and stereochemical integrity
Diastereoselective yield and enantioselective transformation efficiency
Chiral Bioactive Template Synthesis
Absolute (2S) configuration for enzyme recognition
Enantiomer-dependent assay response and molecular target engagement
Click Chemistry and Bioconjugation Libraries
Terminal alkyne for bioorthogonal CuAAC reactivity
Triazole formation efficiency and orthogonal group tolerance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


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